MXE has been classified as a new psychoactive substance (NPS), and its use has been reported in several countries. However, due to its potential harms, MXE has been banned in several countries, such as the UK, USA, and China. The research on MXE has been limited, and more studies are needed to determine its pharmacological properties, safety, and potential therapeutic applications.